molecular formula C21H33NSn B1314940 8-(Tributylstannyl)quinoline CAS No. 478282-21-2

8-(Tributylstannyl)quinoline

Cat. No. B1314940
M. Wt: 418.2 g/mol
InChI Key: CFXBLYUOIPJSEG-UHFFFAOYSA-N
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Description

8-(Tributylstannyl)quinoline is a chemical compound with the molecular formula C21H33NSn . It is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of 8-(Tributylstannyl)quinoline consists of a quinoline ring attached to a tributylstannyl group . The InChI code for this compound is 1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;31-3-4-2;/h1-5,7H;31,3-4H2,2H3; .

Scientific Research Applications

  • Field : Organic Chemistry and Drug Design

    • Application : Quinoline and its derivatives are a very important class of N-heterocyclic compounds. They are considered as targets for the development of synthetic strategies and evaluation of biological activities .
    • Methods : A number of protocols were established for their synthesis, especially 8-substituted quinolines .
    • Results : This class of aromatic compounds has a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities .
  • Field : Medicinal Chemistry

    • Application : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
    • Methods : A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
    • Results : Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity . Future research may focus on the synthesis of new quinoline derivatives, investigation of their biological activities, and development of potential drug candidates .

properties

IUPAC Name

tributyl(quinolin-8-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXBLYUOIPJSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479334
Record name 8-(tributylstannyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Tributylstannyl)quinoline

CAS RN

478282-21-2
Record name 8-(tributylstannyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Zhurakovskyi - 2010 - search.proquest.com
A series of new “frustrated Lewis pairs”(FLPs), including chiral versions, with a predefined spatial relationship between the basic and acidic centers is proposed. Several synthetic …
Number of citations: 2 search.proquest.com

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